N-(5-chloro-2-methylphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

Description

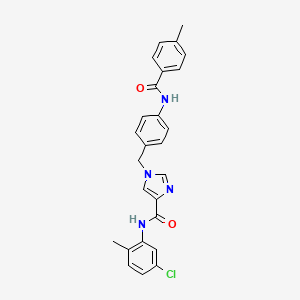

N-(5-chloro-2-methylphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-4-carboxamide derivative characterized by a substituted imidazole core. Its structure includes:

- A 5-chloro-2-methylphenyl group attached to the carboxamide nitrogen.

- A 4-(4-methylbenzamido)benzyl substituent at the 1-position of the imidazole ring.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O2/c1-17-3-8-20(9-4-17)25(32)29-22-11-6-19(7-12-22)14-31-15-24(28-16-31)26(33)30-23-13-21(27)10-5-18(23)2/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUWKLHPSULOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=C(C=CC(=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(5-chloro-2-methylphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and is characterized by a complex structure that includes an imidazole ring, which is known for its role in various biological processes. The structure can be represented as follows:

Structural Features

- Imidazole Ring : Contributes to the compound's ability to interact with biological targets.

- Chloro and Methyl Substituents : May influence the lipophilicity and binding affinity of the compound.

Pharmacological Effects

Research indicates that compounds with similar structures can exhibit a range of pharmacological effects, including:

- Antitumor Activity : Inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : Reduction in inflammatory markers.

- Antimicrobial Properties : Activity against specific bacterial strains.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that imidazole derivatives effectively inhibited the growth of various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation (e.g., MAPK/ERK pathway) .

- Kinase Inhibition : Similar compounds have been shown to selectively inhibit kinases involved in cancer progression. For instance, a related imidazole derivative was reported to have nanomolar IC50 values against certain receptor tyrosine kinases .

- Inflammation Modulation : Research has indicated that imidazole-based compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines. In vitro studies have shown that it inhibits tumor cell proliferation by inducing apoptosis through the modulation of key signaling pathways involved in cell survival and death. For example, studies have demonstrated that compounds with similar structural motifs can effectively inhibit the growth of breast and colon cancer cells .

Inhibition of Protein Kinases

The compound is also a potential inhibitor of specific protein kinases, which play crucial roles in cellular signaling and cancer progression. By targeting these kinases, the compound could disrupt the signaling pathways that promote tumor growth and metastasis. This mechanism has been explored in several studies focusing on kinase inhibitors as therapeutic agents for cancer treatment .

Modulation of Metabotropic Glutamate Receptors

The compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders and cancers. Allosteric modulation of these receptors can lead to altered neuronal signaling and may provide therapeutic benefits in conditions such as schizophrenia and anxiety disorders . The structural characteristics of the compound suggest it could serve as a selective modulator of these receptors.

Anti-inflammatory Properties

Imidazole derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease . Further investigations into the specific mechanisms by which this compound exerts anti-inflammatory effects are warranted.

Synthesis and Characterization

The synthesis of N-(5-chloro-2-methylphenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide involves several steps, including the formation of the imidazole ring and subsequent functionalization to introduce the chloromethyl and benzamide groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Observations:

2-Aminoimidazoles () replace carboxamide with an amine group, diminishing H-bonding capacity but improving solubility .

Substituent Effects: The 4-methylbenzamido group in the target compound may enhance lipophilicity and metabolic stability compared to methoxy-substituted benzimidazoles () .

Synthetic Approaches :

- The target compound’s synthesis likely involves multi-step protocols (e.g., chlorination followed by coupling), contrasting with the one-pot reductive cyclization used for benzimidazoles () .

- Sustainable methods, such as deep eutectic solvents (), highlight a gap in eco-friendly synthesis for the target compound .

Pharmacological and Functional Insights

- Carboxamide as a Pharmacophore : The target compound’s carboxamide group facilitates protein binding, a feature shared with benzimidazole carboxamides () and benzoimidazole-4-carboxamide derivatives (). This moiety is critical in anticancer and anti-inflammatory drug design .

- Substituent Optimization : The 5-chloro-2-methylphenyl group may improve selectivity for hydrophobic binding pockets compared to the methoxy groups in .

- Synthetic Efficiency: While one-pot methods () reduce reaction steps, the target compound’s synthesis may prioritize substituent precision over step economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.